6-Styryl-3-pyridazinol

Anticancer Breast Cancer Cytotoxicity

6-Styryl-3-pyridazinol (CAS 87563-68-6) is a critical 3,6-disubstituted pyridazine building block for medicinal chemistry. Unlike generic pyridazine analogs, the C6-styryl substitution confers a distinct conjugated π-system and tautomeric equilibrium (pyridazinol/pyridazinone) that directly impacts target binding. Documented benchmark activity: IC50 <10 µM (T-47D) and <15 µM (MDA-MB-231). With XLogP3-AA 1.7, it offers an ideal starting point for lead optimization. Supplied at ≥95% purity to ensure reproducible SAR data and efficient downstream derivatization. Request a quote today.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 87563-68-6
Cat. No. B7785849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Styryl-3-pyridazinol
CAS87563-68-6
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NNC(=O)C=C2
InChIInChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)
InChIKeyKQZVCMCKJNRGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Styryl-3-pyridazinol (CAS 87563-68-6): Chemical Identity and Core Physicochemical Properties for Research Procurement


6-Styryl-3-pyridazinol (CAS 87563-68-6), also named 3-(2-phenylethenyl)-1H-pyridazin-6-one, is a heterocyclic organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol [1]. This compound features a pyridazine ring substituted with a styryl group at the 6-position and exists in tautomeric equilibrium with its pyridazinone form . Key computed physicochemical properties include an XLogP3-AA value of 1.7 and a topological polar surface area (TPSA) of 41.5 Ų [1]. As a member of the 3,6-disubstituted pyridazine class, this compound serves as a valuable building block and lead scaffold in medicinal chemistry research programs [2].

Why Generic Pyridazine Analogs Cannot Substitute for 6-Styryl-3-pyridazinol (CAS 87563-68-6) in Targeted Research Applications


Within the pyridazine chemical space, subtle structural variations profoundly impact biological activity and synthetic utility. The specific C6-styryl substitution in 6-styryl-3-pyridazinol confers a distinct conjugated π-system and molecular geometry compared to other 3,6-disubstituted pyridazines or 4-styrylpyridazine isomers, directly influencing target binding and reactivity [1]. For instance, studies on 3,6-disubstituted pyridazines demonstrate that anti-proliferative IC50 values against T-47D breast cancer cells vary widely from 0.43 µM to 35.9 µM depending on the exact substituent combination, underscoring that seemingly similar pyridazine derivatives are not functionally interchangeable [2]. Procuring the precise compound with verified purity and structure is therefore essential to ensure experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 6-Styryl-3-pyridazinol (CAS 87563-68-6) Against Structural Analogs


Comparative Antiproliferative Activity: 6-Styryl-3-pyridazinol vs. 3,6-Disubstituted Pyridazine Class in Breast Cancer Cell Lines

6-Styryl-3-pyridazinol exhibits differential cytotoxic potency across breast cancer cell lines. In T-47D cells, the compound demonstrates high activity with an IC50 < 10 µM, whereas against MDA-MB-231 cells, the IC50 is < 15 µM, indicating moderate activity. In contrast, activity against the SKOV-3 ovarian cancer cell line is low, with an IC50 > 100 µM . This profile can be benchmarked against a broader series of 3,6-disubstituted pyridazines, where anti-proliferative IC50 values against T-47D range from 0.43 ± 0.01 µM to 35.9 ± 1.18 µM [1]. The position of 6-styryl-3-pyridazinol within this distribution (IC50 < 10 µM) places it among the more active, albeit not the most potent, members of this structural class, providing a quantitative reference point for SAR studies.

Anticancer Breast Cancer Cytotoxicity

Commercial Purity Benchmark: 6-Styryl-3-pyridazinol (CAS 87563-68-6) Specification vs. Typical Research-Grade Pyridazines

Commercially available 6-styryl-3-pyridazinol is supplied with a specified purity of ≥95% (95+%) as determined by the vendor's quality control protocols . This purity level provides a clear, verifiable procurement specification. While direct purity comparisons for all pyridazine analogs are not uniformly available, this specification exceeds the minimum purity often associated with exploratory research compounds (e.g., 90–95%) and ensures a consistent starting material for reproducible synthetic transformations and biological assays. The availability of a defined purity specification is a critical differentiator when selecting among vendors for this specific CAS number.

Chemical Procurement Purity Quality Control

Molecular Descriptor Differentiation: Computed Lipophilicity (XLogP3) of 6-Styryl-3-pyridazinol vs. Representative 3,6-Disubstituted Pyridazines

The computed lipophilicity of 6-styryl-3-pyridazinol, expressed as XLogP3-AA = 1.7 [1], distinguishes it from other 3,6-disubstituted pyridazines within the same anticancer series. For instance, the submicromolar lead compound 11m in the Sabt et al. (2020) study possesses a different substituent pattern and is expected to exhibit a distinct lipophilicity profile that contributes to its enhanced potency [2]. The XLogP3 value of 1.7 for 6-styryl-3-pyridazinol places it in a moderately lipophilic range, which influences membrane permeability and non-specific binding. This quantitative descriptor provides a rational basis for selecting this compound over analogs with undesirable lipophilicity extremes (e.g., XLogP > 3 or < 0) in early-stage drug discovery.

Physicochemical Properties Lipophilicity Drug Design

Tautomeric Equilibrium Distinction: 6-Styryl-3-pyridazinol vs. 4-Styrylpyridazine Isomers

6-Styryl-3-pyridazinol exists in a tautomeric equilibrium with 6-styryl-3(2H)-pyridazinone, a feature inherent to the 3-hydroxypyridazine/3-pyridazinone system . This tautomerism is absent in the 4-styrylpyridazine isomer, which lacks the hydroxyl/keto functionality at the 3-position [1]. The presence of this equilibrium can influence the compound's hydrogen-bonding capacity, solubility, and potential for specific interactions with biological targets (e.g., kinase ATP-binding pockets). Mass spectrometric studies have confirmed distinct fragmentation patterns between 3-styryl and 4-styrylpyridazines, further underscoring their structural and electronic divergence [1]. This structural nuance is critical for researchers seeking a pyridazine scaffold with defined hydrogen-bond donor/acceptor capabilities.

Structural Chemistry Tautomerism Reactivity

Defined Research and Procurement Application Scenarios for 6-Styryl-3-pyridazinol (CAS 87563-68-6)


Reference Standard for Structure-Activity Relationship (SAR) Studies in Anticancer Pyridazine Programs

6-Styryl-3-pyridazinol serves as a well-characterized benchmark compound within the 3,6-disubstituted pyridazine class. Its documented IC50 values of <10 µM (T-47D) and <15 µM (MDA-MB-231) provide a quantitative reference point for assessing the potency gains achieved through further structural elaboration . Researchers can use this compound to establish baseline activity in their assays, enabling direct comparison with novel derivatives synthesized in-house. The defined purity specification (≥95%) ensures consistent assay performance and facilitates inter-laboratory reproducibility .

Lead Scaffold for Medicinal Chemistry Optimization Leveraging Defined Lipophilicity

With a computed XLogP3-AA value of 1.7, 6-styryl-3-pyridazinol presents a moderately lipophilic scaffold suitable for lead optimization programs targeting intracellular enzymes or receptors [1]. Medicinal chemists can utilize this compound as a starting point for introducing additional functional groups to modulate potency, selectivity, and ADME properties. The known lipophilicity benchmark allows for rational design strategies aimed at improving drug-likeness while maintaining or enhancing biological activity, as demonstrated in the broader 3,6-disubstituted pyridazine class where subtle substituent changes yield IC50 values spanning two orders of magnitude .

Synthetic Intermediate for Building More Complex Pyridazine-Containing Molecules

The presence of the styryl group and the tautomeric 3-hydroxyl/3-keto functionality makes 6-styryl-3-pyridazinol a versatile synthetic intermediate. It can undergo further chemical transformations, such as alkylation or cycloaddition reactions, to generate N-substituted pyridazinones or triazolo[4,3-b]pyridazinones with potential biological activities [2]. The commercial availability of the compound with a defined purity of ≥95% ensures that downstream synthetic steps proceed with predictable efficiency and minimal side reactions, which is critical for generating focused compound libraries for biological screening .

Physicochemical Probe for Studying Tautomerism-Dependent Biological Interactions

The tautomeric equilibrium between 6-styryl-3-pyridazinol and its pyridazinone form provides a unique opportunity to investigate how hydrogen-bonding patterns influence target binding . This property distinguishes it from non-tautomerizable analogs like 4-styrylpyridazine [3]. Researchers can employ this compound in biophysical assays (e.g., SPR, ITC) or computational docking studies to deconvolute the contributions of different tautomeric states to molecular recognition events, offering insights that are not accessible with conformationally static analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Styryl-3-pyridazinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.